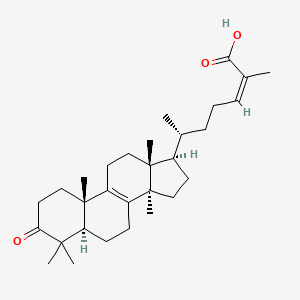

Anwuweizonic acid

概要

説明

Anwuweizonic acid is a triterpenoid compound isolated from the plant Schisandra propinqua. It is known for its potential anticancer properties, particularly its inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice . This compound is structurally related to other triterpenoid acids and has been studied for its various biological activities.

準備方法

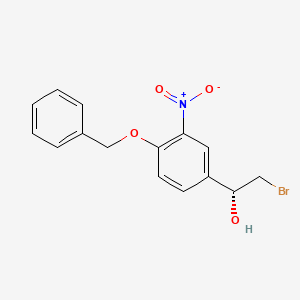

Synthetic Routes and Reaction Conditions: Anwuweizonic acid can be synthesized from lanosta-8,24-dien-26-oic acid, 3-hydroxy-, (3α,24Z)-. One of the synthetic routes involves the use of sodium dichromate and sulfuric acid in diethyl ether and water, with the reaction carried out at ambient temperature for five hours . Another method includes the reduction of this compound with sodium borohydride in methanol, yielding anwuweizic acid and its 3β-hydroxyl isomer .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources.

化学反応の分析

Types of Reactions: Anwuweizonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction with sodium borohydride in methanol yields anwuweizic acid and its 3β-hydroxyl isomer.

Esterification: Reaction with diazomethane forms a monoester.

Common Reagents and Conditions:

Oxidation: Sodium dichromate and sulfuric acid in diethyl ether and water.

Reduction: Sodium borohydride in methanol.

Esterification: Diazomethane.

Major Products:

Reduction: Anwuweizic acid and its 3β-hydroxyl isomer.

Esterification: Monoester of this compound.

科学的研究の応用

Chemistry: Anwuweizonic acid is used as a precursor in the synthesis of other triterpenoid compounds.

Industry: While its industrial applications are still under research, this compound’s biological activities make it a promising candidate for pharmaceutical development.

作用機序

The mechanism of action of anwuweizonic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. The exact molecular targets are still under investigation, but its anticancer activity is attributed to its ability to modulate various signaling pathways involved in cell proliferation and survival .

類似化合物との比較

Anwuweizonic acid is structurally similar to other triterpenoid acids such as manwuweizic acid and betulonic acid. it is unique in its specific inhibitory activity against certain cancer cell lines and its lack of cytotoxic action in vitro . Other similar compounds include:

Manwuweizic acid: Another triterpenoid acid isolated from Schisandra propinqua with significant anticancer activity.

Betulonic acid: A triterpenoid acid known for its anti-HIV activity.

Moronic acid: A triterpenoid acid with potent anti-HIV activity.

This compound stands out due to its specific biological activities and potential therapeutic applications.

特性

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSSVADTHDYGI-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117020-59-4 | |

| Record name | Anwuweizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

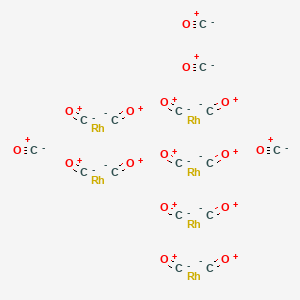

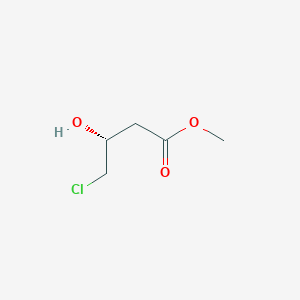

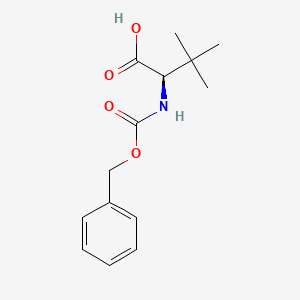

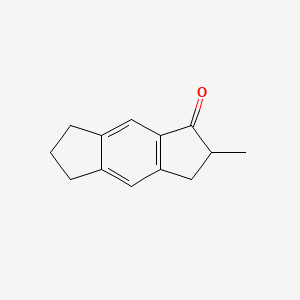

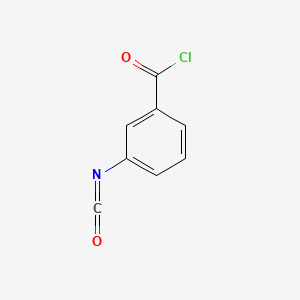

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer effects of Anwuweizonic acid, and which cancer cell lines have shown sensitivity to it?

A1: this compound, a triterpenoid isolated from Schisandra propinqua, has demonstrated notable inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice without exhibiting cytotoxic effects in vitro []. Further research has also revealed moderate to marginal cytotoxicity against A549 (lung), PC-3 (prostate), KB (HeLa derivative), and KBvin (vinblastine-resistant KB subline) human cancer cell lines []. This suggests this compound may hold promise as a potential anticancer agent, though its mechanism of action requires further investigation.

Q2: Are there any structural analogs of this compound that have been studied for their biological activity?

A2: Yes, a structural analog of this compound called Moronic acid, also a triterpenoid, has been identified alongside this compound in Brazilian propolis []. Interestingly, Moronic acid displayed significant anti-HIV activity in H9 lymphocytes, exceeding the potency of this compound in this specific assay []. This finding highlights the potential of exploring structural analogs within this class of compounds for diverse biological activities.

Q3: What is the primary source of this compound for research purposes?

A3: this compound has been primarily isolated from the stems of the Schisandra species, specifically Schisandra propinqua [] and Schisandra pubescens []. These plants are traditionally used in Chinese medicine, and the identification of this compound and other bioactive compounds contributes to understanding their potential therapeutic benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)